2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-
Overview
Description
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is a heterocyclic compound with a quinazoline core structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both a quinazoline ring and an aminoethyl group, makes it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
It is known that quinazoline derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Quinazoline derivatives have been shown to have significant anticancer activities . The interaction of these compounds with their targets often results in the inhibition of cell proliferation .
Biochemical Pathways
It is known that quinazoline derivatives can affect various biochemical pathways related to cell proliferation and cancer progression .
Result of Action
Quinazoline derivatives have been shown to have significant anticancer activities, suggesting that they may induce cell death or inhibit cell proliferation .
Biochemical Analysis
Biochemical Properties
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as an inhibitor of MAO, thereby affecting the levels of neurotransmitters in the brain . Additionally, it has been shown to interact with epidermal growth factor receptor (EGFR), inhibiting its activity and thereby influencing cell proliferation and survival .
Cellular Effects
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving EGFR. By inhibiting EGFR, this compound can reduce cell proliferation and induce apoptosis in cancer cells . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- exerts its effects through several mechanisms. It binds to the active site of MAO, inhibiting its enzymatic activity and thereby increasing the levels of monoamines . Additionally, it binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling . This inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes hydroxylation and subsequent conjugation with glucuronic acid, facilitating its excretion from the body. These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which are also the primary sites of its metabolism and excretion.
Subcellular Localization
The subcellular localization of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments where it exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethylenediamine, followed by cyclization to form the quinazoline ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the aminoethyl group.
2,4-Diaminoquinazoline: A derivative with two amino groups at positions 2 and 4.
3-Aminoquinazoline: A compound with an amino group at position 3, similar to 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-.
Uniqueness
The presence of both the quinazoline ring and the aminoethyl group in 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)- imparts unique chemical and biological properties. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAUXYQQSCPGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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